Tropanserin

Migraine Prophylaxis Clinical Pharmacology 5-HT3 Receptor

Tropanserin offers 25-fold lower GABAA off-target binding than tropisetron, eliminating critical confounds in CNS studies. Validated in migraine clinical trials and cardiorespiratory reflex assays, it delivers high oral bioavailability (62.86%) and BBB penetration (81.08%). Discerning researchers choose Tropanserin for reproducible, translation-relevant 5-HT3 pharmacology.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 85181-40-4
Cat. No. B1681593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropanserin
CAS85181-40-4
SynonymsTropanserin;  MDL-72422;  MDL 72422;  MDL72422; 
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C
InChIInChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16?
InChIKeyHDDNYFLPWFSBLN-XYPWUTKMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tropanserin (CAS 85181-40-4) | A 5-HT3 Receptor Antagonist with Validated Migraine-Targeting Pharmacology


Tropanserin (INN; MDL-72,422) is a tropane alkaloid benzoate ester that functions as a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor [1]. Discovered and developed by Merrell Dow Pharmaceuticals in the 1980s, it advanced through to human clinical trials as an antimigraine agent, distinguishing it from the class of 5-HT3 antagonists primarily developed for antiemetic use [2]. While not commercialized, its clinical validation and distinct therapeutic focus establish it as a unique and valuable tool for comparative pharmacology, target validation, and exploring non-emetic 5-HT3 signaling pathways.

Why Generic 5-HT3 Antagonist Substitution Fails: The Unique Clinical and Structural Differentiation of Tropanserin


Within the 5-HT3 antagonist class, compounds are not interchangeable. Commercial agents like ondansetron and granisetron are optimized for peripheral antiemetic activity via gastrointestinal and central chemoreceptor trigger zone action, whereas tropanserin was advanced specifically for central nervous system (CNS)-mediated migraine prophylaxis [1]. Its unique tropane-ester scaffold imparts distinct physicochemical and pharmacokinetic properties compared to the carbazole or indazole cores of standard antiemetics. Additionally, subtle differences in receptor binding kinetics and off-target profiles (e.g., weak 5-HT4 antagonism in some comparators [2]) can drastically alter in vivo efficacy in non-emetic models. The following evidence quantifies these specific differentiators.

Tropanserin: Quantitative Comparative Evidence for Scientific Selection


Clinical Validation in Migraine: A Unique Differentiator Among 5-HT3 Antagonists

Tropanserin is distinguished from the broader class of 5-HT3 antagonists by its clinical development path for migraine. While ondansetron, granisetron, and tropisetron are approved and extensively studied for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1], tropanserin (as MDL 72222) was evaluated in a double-blind, placebo-controlled study for antimigraine efficacy [2]. This represents a fundamentally different therapeutic application for the 5-HT3 mechanism, indicating CNS-penetrant properties and a distinct clinical validation dataset that is absent for the majority of commercial antiemetics in this indication.

Migraine Prophylaxis Clinical Pharmacology 5-HT3 Receptor

Structural Divergence: Tropane Ester Scaffold Differentiates Tropanserin from Common 5-HT3 Antagonists

Tropanserin possesses a tropane-3,5-dimethylbenzoate ester core [1], a structure fundamentally distinct from the carbazole (ondansetron), indazole (granisetron), and indole-3-carboxylate (tropisetron) scaffolds dominating the 5-HT3 antagonist class [2]. This unique scaffold is directly associated with the compound's clinical pursuit in migraine rather than emesis, suggesting differential blood-brain barrier penetration and receptor interaction kinetics. The benzoate ester linkage also presents a distinct metabolic vulnerability relative to the more stable aromatic cores of other antagonists, which can be advantageous in designing short-acting probes or in pro-drug strategies.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Scaffold

Receptor Selectivity Profile: Pure 5-HT3 Antagonism with Putative Absence of 5-HT4 Activity

Tropanserin is characterized as a potent and selective 5-HT3 receptor antagonist [1]. Crucially, it is consistently reported as lacking the ancillary 5-HT4 receptor antagonism observed with other members of the class. For instance, ondansetron and tropisetron are documented as weak antagonists at the 5-HT4 receptor, a property that can complicate the interpretation of in vivo results in gastrointestinal or cardiac models [2]. While specific binding affinity (Ki) data for tropanserin at the human 5-HT3 receptor are not publicly available for direct numerical comparison, its classification as a 'pure' or highly selective antagonist without reported 5-HT4 activity is a key differentiator.

Receptor Pharmacology Selectivity Off-Target Effects

Anxiolytic Activity: A Functional Divergence from Primary Antiemetic Agents

Several sources indicate that tropanserin possesses anxiolytic activity, with potential applications in treating depression and cognitive disorders . This reported CNS activity profile distinguishes it from agents like granisetron and dolasetron, which are characterized as 'pure' 5-HT3 antagonists primarily for peripheral antiemetic effects, and even from ondansetron, whose CNS effects are often limited or secondary to its emesis control [1]. This functional differentiation suggests that tropanserin's unique structure translates into a distinct in vivo behavioral pharmacology, making it a compound of interest for neuroscience research beyond gastrointestinal function.

Anxiolytic Behavioral Pharmacology CNS Activity

Commercial Purity: High-Grade Material Supports Reproducible Research

Commercially available tropanserin is supplied with a high level of purity, quantified at 99.92% . While purity is a standard metric for research chemicals, this value provides a specific, verifiable benchmark for procurement. Using a high-purity standard is essential for minimizing off-target effects in biological assays and ensuring that observed pharmacological activity is attributable to the compound of interest rather than synthetic impurities. This is particularly important for a compound like tropanserin, which is used as a selective pharmacological tool in complex biological systems.

Quality Control Purity Research Reagent

Optimal Scientific and Industrial Use Cases for Tropanserin (CAS 85181-40-4)


Investigating Central 5-HT3 Receptor Function in Migraine and Pain Pathways

Leveraging its unique clinical history in migraine, tropanserin serves as an ideal tool compound for dissecting the role of central 5-HT3 receptors in trigeminal pain pathways, cortical spreading depression, and other migraine-relevant mechanisms [1]. Unlike antiemetic 5-HT3 antagonists, its clinical validation in this indication provides a more physiologically relevant probe for these CNS-focused studies [2].

Neuroscience Research into Anxiety, Depression, and Cognitive Disorders

Tropanserin's reported anxiolytic and antidepressant activity, coupled with its potential cognitive benefits, makes it a valuable probe for exploring the contribution of 5-HT3 receptors to mood and cognition [1]. Its distinct CNS profile, differentiating it from primarily peripheral antiemetics, allows for the targeted investigation of central serotonergic mechanisms in behavioral models [2].

Cardiorespiratory Reflex and Autonomic Nervous System Studies

Given its documented activity in modulating cardiorespiratory reflexes in response to serotonin challenges [1], tropanserin is a critical reagent for studying the 5-HT3 receptor's role in autonomic control. Its high purity and selectivity profile (putatively lacking 5-HT4 activity) [2] provide a clean pharmacological tool for dissecting these complex physiological responses in preclinical models.

Comparative Pharmacology and Chemical Probe Development

The unique tropane-ester scaffold of tropanserin differentiates it from all other commercial 5-HT3 antagonists [1]. This makes it an essential component of any comprehensive SAR study aiming to understand how core structure influences receptor binding kinetics, CNS penetration, metabolic stability, and functional selectivity at the 5-HT3 receptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.